

A Comparative Purity Analysis of Commercially Available Fmoc-Gly(allyl)-OH

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Compound of Interest

Compound Name: Fmoc-Gly(allyl)-OH

Cat. No.: B557544

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For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the accuracy and reproducibility of experimental results. **Fmoc-Gly(allyl)-OH** is a critical building block in solid-phase peptide synthesis (SPPS), and its purity can significantly impact the success of synthesizing complex peptides. This guide provides a comparative overview of the purity of commercially available **Fmoc-Gly(allyl)-OH** from various suppliers, based on publicly available data. Furthermore, a detailed experimental protocol for purity determination via High-Performance Liquid Chromatography (HPLC) is provided to enable researchers to conduct their own verification.

Purity Comparison of Commercial Fmoc-Gly(allyl)-OH

The following table summarizes the advertised purity levels of **Fmoc-Gly(allyl)-OH** from several notable suppliers. It is important to note that this data is based on the information provided by the suppliers on their respective websites and certificates of analysis. For lot-specific purity, it is always recommended to consult the certificate of analysis provided with the product.^{[1][2][3]}

Supplier	Product Number	Stated Purity (by HPLC)	CAS Number
Sigma-Aldrich	00347	≥98.0%	146549-21-5
Chem-Impex	01775	≥98% [4]	170642-28-1 (D-form) [4]
MedChemExpress	HY-W008560	99.94% [5]	146549-21-5
Watanabe Chemical	---	≥98% [6]	146549-21-5 [6]
Santa Cruz Biotechnology	sc-260173	---	146549-21-5 [2]
Aapptec	FAA108	---	146549-21-5 [1]

Note: Purity values can vary between lots. Always refer to the lot-specific certificate of analysis for precise data.

Experimental Protocol: HPLC Purity Analysis of Fmoc-Gly(allyl)-OH

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Fmoc-protected amino acids.[\[7\]](#)[\[8\]](#) This protocol provides a general framework for the in-house verification of **Fmoc-Gly(allyl)-OH** purity.

1. Materials and Instrumentation:

- Instrumentation: HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Sample Solvent: Acetonitrile/Water (50:50, v/v).

- Sample: **Fmoc-Gly(allyl)-OH**.

2. Sample Preparation:

- Accurately weigh and dissolve the **Fmoc-Gly(allyl)-OH** sample in the sample solvent to a final concentration of approximately 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. HPLC Conditions:

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: 265 nm (for the Fmoc group).
- Column Temperature: 25 °C.
- Gradient:
 - 0-5 min: 30% B
 - 5-25 min: 30% to 90% B
 - 25-30 min: 90% B
 - 30-35 min: 90% to 30% B
 - 35-40 min: 30% B

4. Data Analysis:

- The purity of the **Fmoc-Gly(allyl)-OH** is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

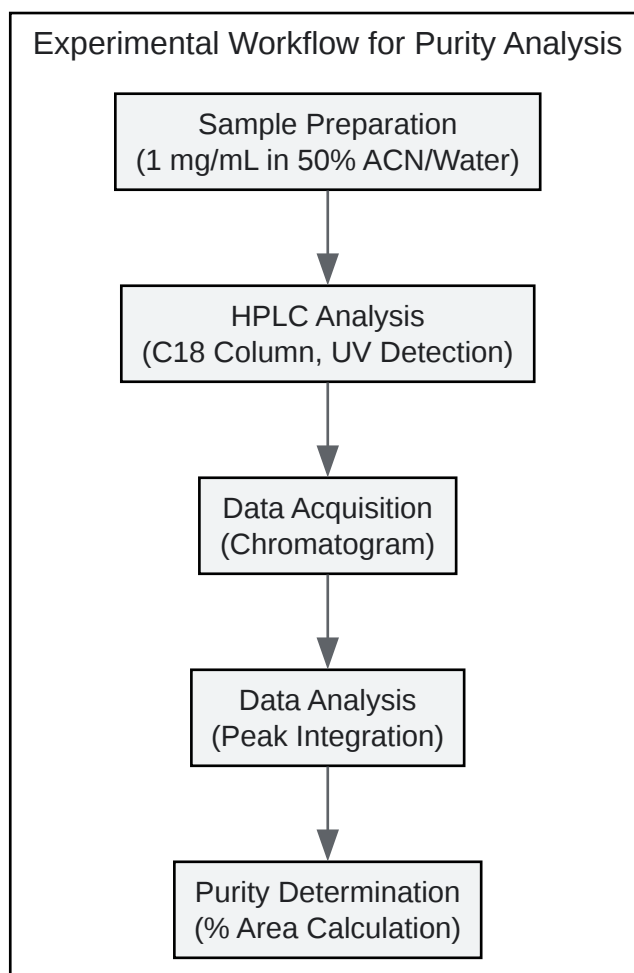
5. Common Impurities to Consider:

During the synthesis and storage of Fmoc-amino acids, several impurities can arise.^[9] When analyzing the chromatogram, be aware of potential peaks corresponding to:

- Dipeptides (Fmoc-Gly(allyl)-Gly(allyl)-OH): These can form during the synthesis of the Fmoc-amino acid.^[9]
- Free Amino Acid (H-Gly(allyl)-OH): This can result from incomplete Fmoc protection or degradation.^{[9][10]}
- β -Alanyl Impurities: These can be introduced from the reagents used in the Fmoc protection step.^{[10][11]}

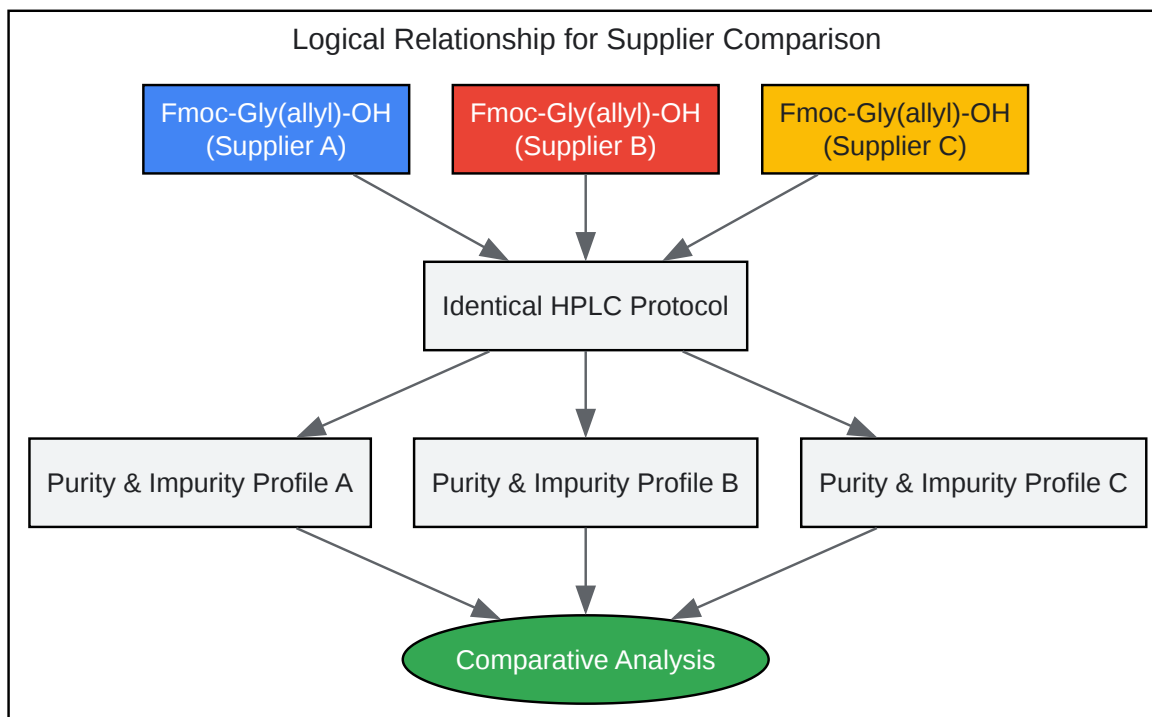
Visualizing the Workflow

To better illustrate the process of purity verification, the following diagrams outline the experimental workflow and the logical relationship for comparing different commercial sources.



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Caption: Workflow for HPLC purity analysis of **Fmoc-Gly(allyl)-OH**.



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Caption: Comparative logic for evaluating **Fmoc-Gly(allyl)-OH** from different suppliers.

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